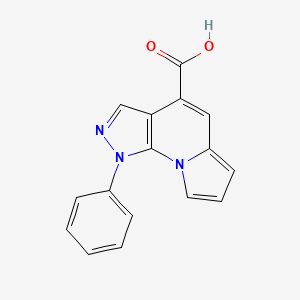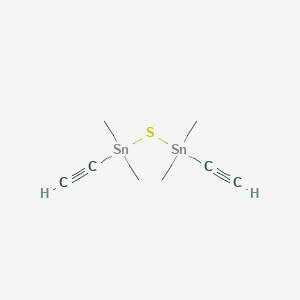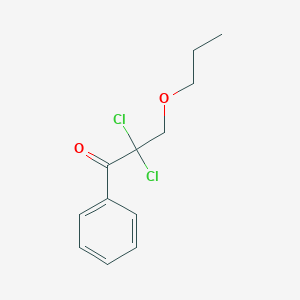
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is a complex organic compound with a unique structure that includes an indole core, a decanoylamino group, and a sulfanylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, the introduction of the decanoylamino group, and the attachment of the sulfanylethyl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
科学研究应用
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole core can bind to proteins and enzymes, modulating their activity. The sulfanylethyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The decanoylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
相似化合物的比较
Similar Compounds
- 6-(Octanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- 6-(Hexanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
Uniqueness
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is unique due to its longer decanoylamino chain, which can influence its biological activity and solubility. This structural difference can result in distinct interactions with molecular targets compared to its shorter-chain analogs.
属性
CAS 编号 |
116336-84-6 |
|---|---|
分子式 |
C21H31N3O2S |
分子量 |
389.6 g/mol |
IUPAC 名称 |
6-(decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-7-8-9-20(25)24-16-14-18(21(26)23-12-13-27)17-10-11-22-19(17)15-16/h10-11,14-15,22,27H,2-9,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI 键 |
QLLOIUKQYUACKX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
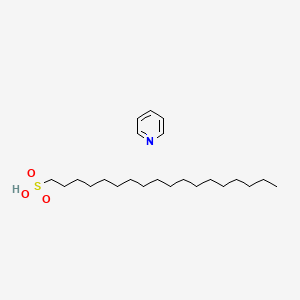
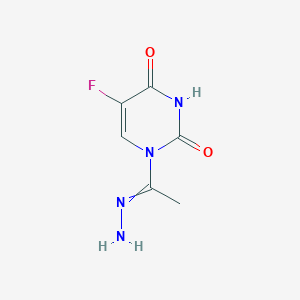

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
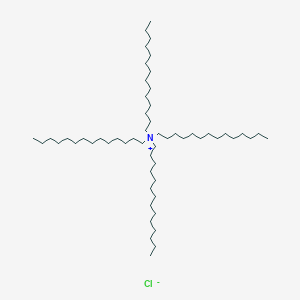

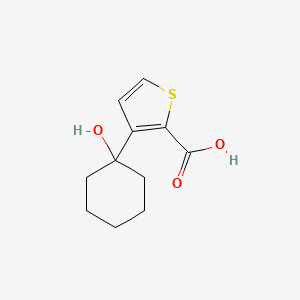
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
